REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19]2)[n:7][cH:8]1.[CH3:28][CH2:29][OH:30].[NH3:27].[S:20]1[C:21](=[O:26])[NH:22][C:23](=[O:25])[CH2:24]1>>[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([CH:16]=[C:24]3[S:20][C:21](=[O:26])[NH:22][C:23]3=[O:25])[cH:18][cH:19]2)[n:7][cH:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(CCOc2ccc(C=O)cc2)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C1CSC(=O)N1
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Name
|
|
Type
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product
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Smiles
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CCc1ccc(CCOc2ccc(C=C3SC(=O)NC3=O)cc2)nc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([CH:16]=[O:17])[cH:18][cH:19]2)[n:7][cH:8]1.[CH3:28][CH2:29][OH:30].[NH3:27].[S:20]1[C:21](=[O:26])[NH:22][C:23](=[O:25])[CH2:24]1>>[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][O:11][c:12]2[cH:13][cH:14][c:15]([CH:16]=[C:24]3[S:20][C:21](=[O:26])[NH:22][C:23]3=[O:25])[cH:18][cH:19]2)[n:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1ccc(CCOc2ccc(C=O)cc2)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CSC(=O)N1
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1ccc(CCOc2ccc(C=C3SC(=O)NC3=O)cc2)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |